molecular formula C11H15BrFN7O4S B12356840 N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide

Cat. No.: B12356840
M. Wt: 440.25 g/mol
InChI Key: RJTRHXRDUFWAFP-UHFFFAOYSA-N
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Description

N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide is a complex organic compound with a molecular formula of C11H13BrFN7O4S This compound is notable for its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a hydroxy group, and a sulfamoylamino group

Preparation Methods

The synthesis of N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide involves several steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and fluorine substituents: This step typically involves halogenation reactions using reagents such as bromine and fluorine sources.

    Attachment of the sulfamoylamino group: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15BrFN7O4S

Molecular Weight

440.25 g/mol

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide

InChI

InChI=1S/C11H15BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,10,15-16,20-21H,3-4H2,(H,17,18)(H2,14,22,23)

InChI Key

RJTRHXRDUFWAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NONC2NCCNS(=O)(=O)N)NO)Br)F

Origin of Product

United States

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